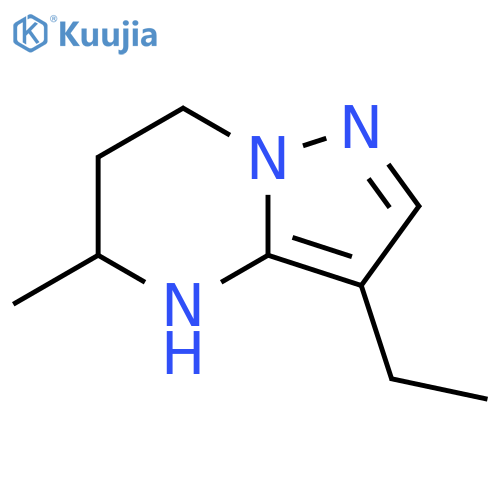Cas no 1696598-17-0 (3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)
3-エチル-5-メチル-4H,5H,6H,7H-ピラゾロ[1,5-a]ピリミジンは、複素環式化合物の一種であり、ピラゾロピリミジン骨格を有する高純度の化学物質です。この化合物は、医薬品中間体や有機合成における重要な構築ブロックとしての用途が期待されます。分子構造中のエチル基とメチル基の導入により、脂溶性や反応性が最適化されており、生体適合性や安定性に優れています。また、結晶性が良好なため、取り扱いや精製が容易である点も特長です。精密有機合成や創薬研究における多様な反応経路への適用可能性を有し、学術研究や産業用途での利用価値が高い化合物です。

1696598-17-0 structure
商品名:3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrazolo[1,5-a]pyrimidine, 3-ethyl-4,5,6,7-tetrahydro-5-methyl-
- 3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- 1696598-17-0
- EN300-1117865
- 3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
-
- インチ: 1S/C9H15N3/c1-3-8-6-10-12-5-4-7(2)11-9(8)12/h6-7,11H,3-5H2,1-2H3
- InChIKey: MVFQNEWWZBDJKF-UHFFFAOYSA-N
- ほほえんだ: C12=C(CC)C=NN1CCC(C)N2
計算された属性
- せいみつぶんしりょう: 165.126597491g/mol
- どういたいしつりょう: 165.126597491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 29.8Ų
じっけんとくせい
- 密度みつど: 1.19±0.1 g/cm3(Predicted)
- ふってん: 306.3±21.0 °C(Predicted)
- 酸性度係数(pKa): 5.03±0.40(Predicted)
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1117865-1.0g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 1g |
$1414.0 | 2023-05-26 | ||
| Enamine | EN300-1117865-10g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 95% | 10g |
$5159.0 | 2023-10-27 | |
| Enamine | EN300-1117865-0.05g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 95% | 0.05g |
$1008.0 | 2023-10-27 | |
| Enamine | EN300-1117865-0.5g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 95% | 0.5g |
$1152.0 | 2023-10-27 | |
| Enamine | EN300-1117865-5.0g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 5g |
$4102.0 | 2023-05-26 | ||
| Enamine | EN300-1117865-10.0g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 10g |
$6082.0 | 2023-05-26 | ||
| Enamine | EN300-1117865-1g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 95% | 1g |
$1200.0 | 2023-10-27 | |
| Enamine | EN300-1117865-5g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 95% | 5g |
$3479.0 | 2023-10-27 | |
| Enamine | EN300-1117865-2.5g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 95% | 2.5g |
$2351.0 | 2023-10-27 | |
| Enamine | EN300-1117865-0.1g |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1696598-17-0 | 95% | 0.1g |
$1056.0 | 2023-10-27 |
3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
1696598-17-0 (3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine) 関連製品
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
